![molecular formula C46H76D8NO8P B570728 1-Stearoyl-2-Arachidonoyl PC-d8 CAS No. 161922-50-5](/img/structure/B570728.png)
1-Stearoyl-2-Arachidonoyl PC-d8
Overview
Description
1-Stearoyl-2-Arachidonoyl PC-d8, also known as SAPC-d8, is a phospholipid containing stearic acid and arachidonic acid at the sn-1 and sn-2 positions, respectively . It is intended for use as an internal standard for the quantification of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PC by GC- or LC-MS .
Synthesis Analysis
The synthesis of this compound involves the use of phospholipase A (2) to give optically pure lyso-PC, and only 3% acyl migration occurred during reacylation with arachidonic acid .Molecular Structure Analysis
The molecular formula of this compound is C46H84NO8P . It contains eight deuterium atoms at the 5, 6, 8, 9, 11, 12, 14, and 15 positions .Chemical Reactions Analysis
This compound is a phospholipid containing stearic acid and arachidonic acid at the sn-1 and sn-2 positions, respectively .Physical And Chemical Properties Analysis
The molecular weight of this compound is 818.2 g/mol . It has a XLogP3-AA value of 13.7, indicating its lipophilicity .Relevant Papers Several papers have been published on the topic of this compound . These papers discuss various aspects of the compound, including its synthesis, properties, and potential applications. Further reading of these papers is recommended for a more in-depth understanding of this compound.
Scientific Research Applications
1-St-2-AA-PC-d8 is used in a variety of scientific research applications. It is used as a model membrane for studying the structure and dynamics of biological membranes, as well as for studying the interaction of membrane proteins with lipids. It is also used in the study of membrane-bound enzymes, such as phospholipases, and the study of membrane-mediated signal transduction pathways. In addition, 1-St-2-AA-PC-d8 is used in the study of lipid-mediated drug delivery systems, as well as in the study of lipid-based drug delivery vehicles.
Mechanism of Action
Target of Action
The primary targets of 1-Stearoyl-2-Arachidonoyl PC-d8 are Protein Kinase C (PKC) and Cyclooxygenase (COX-2) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are mediators and regulators of inflammation .
Mode of Action
This compound, as a diacyl glycerol (DAG), allosterically activates PKC . This activation affects cell growth, development, survival, apoptosis, carcinogenesis, and metastasis . It also activates transient receptor potential channels 3 and 6, which regulate the intracellular free calcium levels . As a substrate for COX-2, it mediates signaling and is the preferred substrate for the 85 kDa cytosolic phospholipase .
Biochemical Pathways
The activation of PKC and COX-2 by this compound leads to the regulation of various biochemical pathways. These include pathways involved in cell growth, development, survival, apoptosis, carcinogenesis, and metastasis . The regulation of intracellular free calcium levels also impacts numerous cellular processes .
Result of Action
The activation of PKC and COX-2 by this compound can lead to a variety of cellular effects. These include changes in cell growth, development, survival, and apoptosis, as well as potential roles in carcinogenesis and metastasis . The regulation of intracellular free calcium levels can also have wide-ranging effects on cellular function .
Advantages and Limitations for Lab Experiments
1-St-2-AA-PC-d8 has a number of advantages for laboratory experiments. It is a synthetic molecule, which makes it easier to handle and store than natural phospholipids. In addition, it is highly soluble in water, which makes it easier to work with in aqueous solutions. Furthermore, the molecule is relatively stable and has a relatively low melting point, which makes it ideal for use in a variety of laboratory experiments.
However, there are some limitations to using 1-St-2-AA-PC-d8 in laboratory experiments. For example, the molecule has a relatively low solubility in organic solvents, which can limit its use in certain experiments. In addition, the molecule is not as widely studied as other phospholipids, which can make it difficult to obtain reliable information on its properties.
Future Directions
The potential future directions for 1-St-2-AA-PC-d8 are numerous. One potential direction is the development of new synthetic methods for the synthesis of 1-St-2-AA-PC-d8. Another potential direction is the development of new applications for 1-St-2-AA-PC-d8, such as in the study of lipid-mediated drug delivery systems and in the study of membrane-mediated signal transduction pathways. In addition, further research is needed to better understand the biochemical and physiological effects of 1-St-2-AA-PC-d8. Finally, further research is needed to better understand the mechanism of action of 1-St-2-AA-PC-d8 and
properties
IUPAC Name |
[(2R)-3-octadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,25,27,31,33,44H,6-13,15,17-19,21,23-24,26,28-30,32,34-43H2,1-5H3/b16-14-,22-20-,27-25-,33-31-/t44-/m1/s1/i14D,16D,20D,22D,25D,27D,31D,33D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVRFUPOQYJOOZ-WHAFDBSCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C)/[2H])/[2H])/[2H])/CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H84NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
818.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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